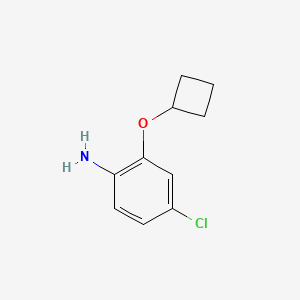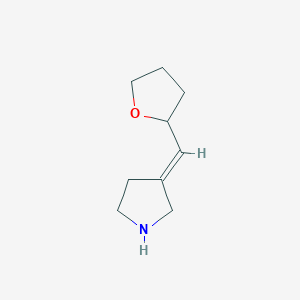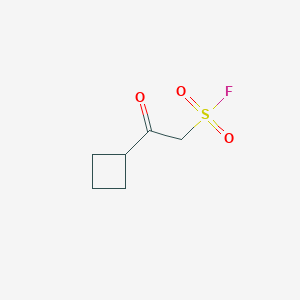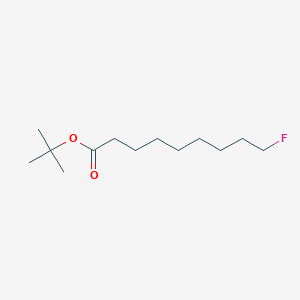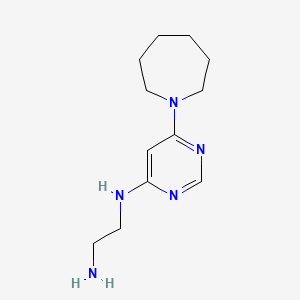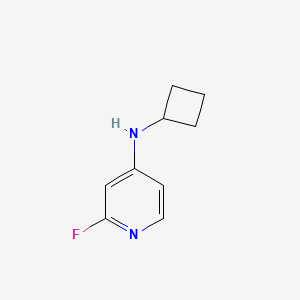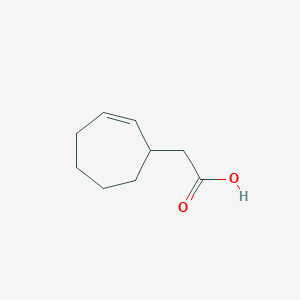
2-(Cyclohept-2-en-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohept-2-en-1-yl)acetic acid is an organic compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . It features a cycloheptene ring attached to an acetic acid moiety, making it a unique structure in organic chemistry. This compound is primarily used in research settings and has various applications in synthetic chemistry and potentially in pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohept-2-en-1-yl)acetic acid typically involves the reaction of cycloheptene with bromoacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the bromine atom is replaced by the cycloheptene ring. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclohept-2-en-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cycloheptene ring to a cycloheptane ring.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or alcohols can react with the acetic acid group under acidic or basic conditions.
Major Products
Oxidation: Cycloheptanone or cycloheptanoic acid.
Reduction: 2-(Cycloheptyl)acetic acid.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Cyclohept-2-en-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Cyclohept-2-en-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetic acid moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cycloheptene ring may also interact with hydrophobic pockets within proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Cyclopenten-1-yl)acetic acid: Similar structure but with a five-membered ring.
2-(Cyclohex-2-en-1-yl)acetic acid: Contains a six-membered ring instead of a seven-membered ring.
Uniqueness
2-(Cyclohept-2-en-1-yl)acetic acid is unique due to its seven-membered cycloheptene ring, which imparts distinct chemical properties and reactivity compared to its five- and six-membered counterparts. This uniqueness makes it valuable in synthetic chemistry for creating novel compounds and exploring new chemical reactions .
Propriétés
Formule moléculaire |
C9H14O2 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2-cyclohept-2-en-1-ylacetic acid |
InChI |
InChI=1S/C9H14O2/c10-9(11)7-8-5-3-1-2-4-6-8/h3,5,8H,1-2,4,6-7H2,(H,10,11) |
Clé InChI |
XJFJDOWVNZAZFJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C=CC1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


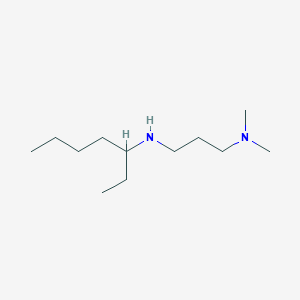
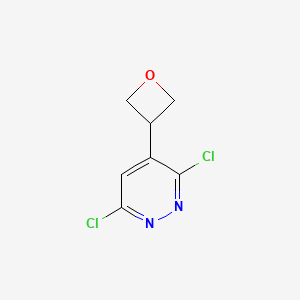

![N-[(5-bromo-2-methoxyphenyl)methyl]-2-fluoroaniline](/img/structure/B15277615.png)
